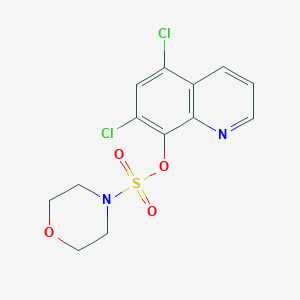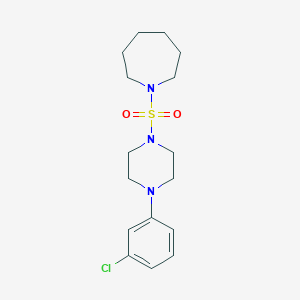
1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound with the molecular formula C16H24ClN3O2S It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group attached to an azepane ring
Preparation Methods
The synthesis of 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under suitable conditions to form 4-(3-chlorophenyl)piperazine.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Cyclization: The final step involves the cyclization of the sulfonylated intermediate with an appropriate azepane precursor to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups present in the molecule.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can be compared with other similar compounds, such as:
1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane: This compound has a similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.
1-((4-(2,3-Dichlorophenyl)piperazin-1-yl)sulfonyl)azepane: This compound contains a dichlorophenyl group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c17-15-6-5-7-16(14-15)18-10-12-20(13-11-18)23(21,22)19-8-3-1-2-4-9-19/h5-7,14H,1-4,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIAVMQOZYLCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
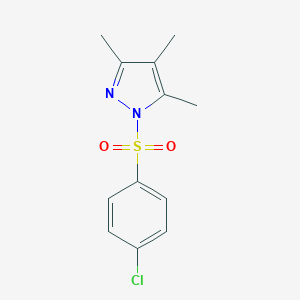
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B486094.png)
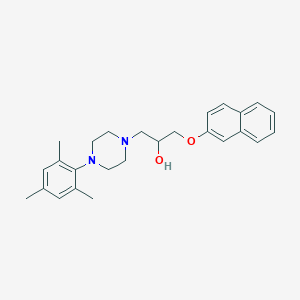
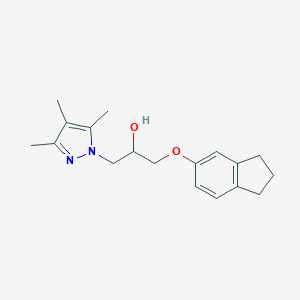
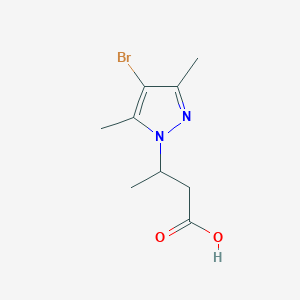
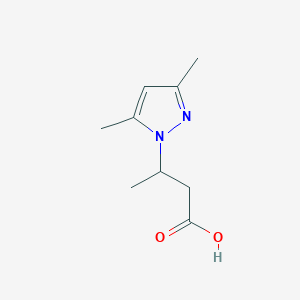
![4-{3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B486106.png)
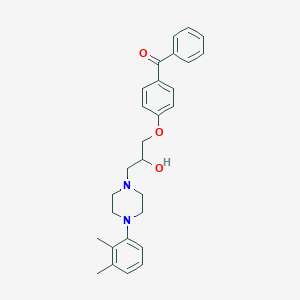
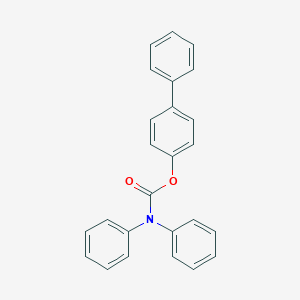
![1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486111.png)
![1-[[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B486112.png)
![1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane](/img/structure/B486117.png)
![1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486118.png)
